5-(Ethoxycarbonyl)-3,6-dimethylpyrazine-2-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

5-(Ethoxycarbonyl)-3,6-dimethylpyrazine-2-carboxylic acid (CAS 2091155-40-5) is a heterocyclic building block belonging to the pyrazine-2,5-dicarboxylic acid family. Its systematic IUPAC name is 2,5-pyrazinedicarboxylic acid, 3,6-dimethyl-, 2-ethyl ester.

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
CAS No. 2091155-40-5
Cat. No. B6304881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Ethoxycarbonyl)-3,6-dimethylpyrazine-2-carboxylic acid
CAS2091155-40-5
Molecular FormulaC10H12N2O4
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=C(N=C1C)C(=O)O)C
InChIInChI=1S/C10H12N2O4/c1-4-16-10(15)8-6(3)11-7(9(13)14)5(2)12-8/h4H2,1-3H3,(H,13,14)
InChIKeyZZELAMRQJLNDOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Ethoxycarbonyl)-3,6-dimethylpyrazine-2-carboxylic acid (CAS 2091155-40-5): Core Identity and Physicochemical Baseline for Procurement Decisions


5-(Ethoxycarbonyl)-3,6-dimethylpyrazine-2-carboxylic acid (CAS 2091155-40-5) is a heterocyclic building block belonging to the pyrazine-2,5-dicarboxylic acid family. Its systematic IUPAC name is 2,5-pyrazinedicarboxylic acid, 3,6-dimethyl-, 2-ethyl ester . The compound features a pyrazine core bearing methyl substituents at positions 3 and 6, a free carboxylic acid at position 2, and an ethyl ester at position 5 . This asymmetric mono-ester/mono-acid architecture distinguishes it from the fully symmetric diacid (CAS 43015-44-7) and the completely esterified dimethyl ester (CAS 885-65-4) or diethyl ester (CAS 24691-47-2) analogs. With a molecular formula of C10H12N2O4 and a molecular weight of 224.21 g/mol, the compound presents a single hydrogen bond donor (the carboxylic acid proton) and six hydrogen bond acceptors . The consensus LogP (average of five computational methods: iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT) is approximately 1.0, and the topological polar surface area (TPSA) is 89.38 Ų . These physicochemical parameters place the compound at an intermediate position between the more polar diacid and the more lipophilic diester analogs, a characteristic that directly impacts solvent compatibility, formulation behavior, and synthetic utility.

Why In-Class Pyrazine Dicarboxylate Analogs Cannot Substitute for 5-(Ethoxycarbonyl)-3,6-dimethylpyrazine-2-carboxylic acid in Regioselective Synthesis and Property-Tuned Applications


Within the 3,6-dimethylpyrazine-2,5-dicarboxylic acid scaffold, the number, type, and positional arrangement of ionizable versus esterified carboxyl groups govern lipophilicity, hydrogen-bonding capacity, solubility, and chemical reactivity . The target compound occupies a unique niche: it possesses exactly one free carboxylic acid (pKa-relevant, ionizable, and available for amide coupling or salt formation) and one ethyl ester (hydrolyzable prodrug handle or transesterification site) . The symmetric diacid (CAS 43015-44-7) presents two ionizable carboxyl groups, yielding higher aqueous solubility but also higher polarity (LogP ~0.49, TPSA 100.38 Ų) that limits membrane permeability and organic-solvent compatibility [1]. Conversely, the dimethyl ester (CAS 885-65-4) carries zero hydrogen bond donors, a lower TPSA of 78.38 Ų, and a LogP of ~0.67, favoring lipophilic environments but eliminating the capacity for direct conjugation through the acid moiety without prior deprotection [2]. The 3,6-dimethylpyrazine-2-carboxylic acid (CAS 2435-46-3) lacks the 5-position carboxyl/ester entirely, offering only three hydrogen bond acceptors and a TPSA of 63.08 Ų, thereby forfeiting the bifunctional derivatization potential [3]. These quantifiable differences in hydrogen bond donor count, TPSA, LogP, and functional group availability mean that substituting any of these analogs will alter reaction selectivity, intermediate polarity, or final compound properties in a predictable but often unacceptable manner. The quantitative evidence below substantiates exactly where this compound diverges from its closest neighbors.

Quantitative Differentiation Evidence: 5-(Ethoxycarbonyl)-3,6-dimethylpyrazine-2-carboxylic acid Versus Closest Analogs


Lipophilicity (Consensus LogP) Positions the Target Compound Between the Diacid and Diester Extremes, Enabling Balanced Solubility-Permeability Profiles

The target compound exhibits a consensus LogP of approximately 1.0, computed as the arithmetic mean of five independent algorithmic methods (iLOGP: 1.81, XLOGP3: 1.0, WLOGP: 0.97, MLOGP: -0.22, SILICOS-IT: 1.43) . In contrast, the fully ionizable diacid analog 3,6-dimethylpyrazine-2,5-dicarboxylic acid (CAS 43015-44-7) has a significantly lower LogP of 0.49 [1], while the completely esterified dimethyl ester (CAS 885-65-4) is more lipophilic with a LogP of 0.67 [2]. The consensus LogP of 1.0 for the target compound represents a 0.51 log unit increase over the diacid and a 0.33 log unit increase over the dimethyl ester, corresponding to an approximately 3.2-fold and 2.1-fold greater octanol-water partition coefficient, respectively.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor Count of Exactly One Confers Regioselective Derivatization Control Unavailable in Symmetric Diacid or Diester Analogs

The target compound contains exactly one hydrogen bond donor (HBD = 1), contributed exclusively by the free carboxylic acid at position 2 . This contrasts sharply with the symmetric diacid analog (CAS 43015-44-7), which possesses two HBDs (HBD = 2), and the dimethyl ester (CAS 885-65-4) and diethyl ester (CAS 24691-47-2), which possess zero HBDs (HBD = 0) [1]. The single HBD enables unambiguous, stoichiometric control in amide coupling, active ester formation, or salt preparation at the 2-position carboxylic acid, while leaving the 5-position ethyl ester intact for subsequent orthogonal transformations such as hydrolysis, transesterification, or reduction .

Regioselective synthesis Prodrug design Amide coupling

Topological Polar Surface Area (TPSA) of 89.38 Ų Positions the Compound for Improved Membrane Permeability Relative to the Diacid While Retaining Aqueous Solubility Advantages Over the Diester

The topological polar surface area (TPSA) of the target compound is 89.38 Ų . This value is 11.0 Ų lower than the diacid analog (TPSA = 100.38 Ų) [1] and 11.0 Ų higher than the dimethyl ester (TPSA = 78.38 Ų) [2]. The monoacid comparator 3,6-dimethylpyrazine-2-carboxylic acid (CAS 2435-46-3) has a TPSA of only 63.08 Ų, but lacks the second carboxyl/ester functional handle [3]. According to established drug-likeness models, compounds with TPSA below 140 Ų generally exhibit acceptable intestinal absorption, while TPSA values below 90 Ų are associated with improved blood-brain barrier penetration [4]. The target compound's TPSA of 89.38 Ų places it just under the 90 Ų threshold, whereas the diacid at 100.38 Ų exceeds this benchmark, potentially limiting CNS penetration.

Membrane permeability Blood-brain barrier Drug design

Predicted Aqueous Solubility of 3.0 mg/mL Provides Sufficient Dissolution for In Vitro Assays Without the Excessive Polarity That Limits the Diacid's Formulation Flexibility

The predicted aqueous solubility of the target compound is 3.0 mg/mL (0.0134 mol/L), corresponding to an ESOL LogS of -1.87, classified as 'Soluble' . While the diacid analog (CAS 43015-44-7) is expected to exhibit higher aqueous solubility due to its dual ionizable carboxylic acid groups (LogP 0.49, TPSA 100.38 Ų), this comes at the cost of reduced organic solvent compatibility for reactions and extractions [1]. The dimethyl ester (CAS 885-65-4), with a LogP of 0.67 and TPSA of 78.38 Ų, is anticipated to have lower aqueous solubility, potentially below 1 mg/mL, which may necessitate DMSO stock solutions with attendant compatibility concerns in cell-based assays [2]. The target compound's intermediate solubility of 3.0 mg/mL allows direct dissolution in aqueous buffers at millimolar concentrations for biochemical screening while retaining solubility in common organic solvents (DMF, DMSO, ethanol) for synthetic transformations .

Aqueous solubility Formulation In vitro assay

Asymmetric Mono-Ester Architecture Enables Orthogonal Synthetic Transformations: The 3,6-Dimethylpyrazine-2,5-dicarboxylic Acid Scaffold as a Verified Organogelator and Mesophase-Forming Platform

Derivatives of 3,6-dimethylpyrazine-2,5-dicarboxylic acid have been demonstrated to function as efficient low-molecular-weight organogelators (LMOGs) that form stable gels in a variety of organic solvents, with self-assembly driven by hydrogen bonding, π–π stacking, and van der Waals interactions [1]. The target compound, as the mono-ethyl ester, retains the critical carboxylic acid hydrogen bond donor required for the hydrogen-bonding network essential to gelation . In contrast, the symmetric dimethyl ester (CAS 885-65-4) and diethyl ester (CAS 24691-47-2), lacking any hydrogen bond donors, cannot participate in this hydrogen-bond-directed self-assembly, thereby eliminating their utility as organogelator precursors without prior hydrolysis [2]. The diacid (CAS 43015-44-7) can form gels but offers no orthogonal functional handle for post-gelation modification, a limitation that the target compound overcomes through its ethyl ester group, which can be selectively hydrolyzed or transesterified after gel formation to tune material properties [3].

Organogelators Liquid crystals Supramolecular chemistry

Optimal Application Scenarios for 5-(Ethoxycarbonyl)-3,6-dimethylpyrazine-2-carboxylic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Amide-Based Compound Libraries with Regioselective Control

The single free carboxylic acid (HBD = 1) at position 2 allows direct, stoichiometric amide coupling with primary or secondary amines without protecting group manipulation . The consensus LogP of 1.0 and TPSA of 89.38 Ų predict acceptable membrane permeability for the resulting amide products, while the ethyl ester at position 5 remains available for late-stage hydrolysis to introduce a second ionizable carboxyl group for improved solubility or target engagement . This orthogonal reactivity is unavailable in the symmetric diacid (requires selective mono-protection) or the diester (requires prior saponification), making the target compound the preferred intermediate for parallel library synthesis in drug discovery programs targeting kinases, phosphodiesterases, or other pyrazine-recognizing enzymes .

Prodrug Design: Pyrazinoic Acid Ester Prodrugs for Antimycobacterial Applications

Pyrazinoic acid esters have established precedent as antitubercular prodrugs that penetrate the mycobacterial cell wall and are subsequently activated by intracellular esterases [1]. The target compound, bearing a free carboxylic acid at position 2 and an ethyl ester at position 5 on the 3,6-dimethylpyrazine scaffold, can serve as a direct precursor for the synthesis of mixed ester-amide prodrugs. Its aqueous solubility of 3.0 mg/mL facilitates formulation for in vitro susceptibility testing against Mycobacterium tuberculosis, while its intermediate LogP supports passive diffusion across the lipid-rich mycobacterial envelope . In contrast, the more polar diacid analog (LogP 0.49, TPSA 100.38 Ų) would exhibit reduced membrane permeability, and the diester (HBD = 0) would require metabolic activation at two sites, complicating pharmacokinetic analysis [2].

Supramolecular Materials: Stimuli-Responsive Organogels with Post-Modification Capability

Building on the demonstrated organogelation properties of 3,6-dimethylpyrazine-2,5-dicarboxylic acid derivatives [3], the target compound's single carboxylic acid (HBD = 1) enables hydrogen-bond-directed self-assembly into fibrillar networks that immobilize organic solvents, while the intact ethyl ester provides a latent reactive site [4]. After gel formation, the ester can be selectively hydrolyzed or transesterified to introduce functional moieties (e.g., fluorophores, cross-linkers, or bioactive ligands) without disrupting the established gel network, a strategy that is not feasible with the diacid (no orthogonal handle) or the diester (no gelation competency) . This positions the target compound as a unique building block for smart soft materials, drug-delivery matrices, and liquid crystalline devices.

Metal-Organic Framework (MOF) Synthesis: Asymmetric Linker for Topological Diversity

Pyrazine-2,5-dicarboxylic acid derivatives are established ditopic linkers for the construction of metal-organic frameworks . The target compound's asymmetric functionalization—carboxylic acid at position 2, ethyl ester at position 5—introduces geometric and electronic asymmetry that can direct the formation of non-centrosymmetric MOF topologies, which are valuable for nonlinear optical and ferroelectric applications . Post-synthetic hydrolysis of the ethyl ester within the pre-formed MOF generates a second metal-coordinating carboxylate site, enabling a 'crystal-to-crystal' transformation that alters pore chemistry and guest selectivity in a manner not achievable with symmetric linkers [5]. This synthetic versatility provides a compelling procurement rationale for researchers designing functional porous materials.

Quote Request

Request a Quote for 5-(Ethoxycarbonyl)-3,6-dimethylpyrazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.